17-[([1,1'-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol is a complex organic compound that features a biphenyl group linked to a heptaoxaheptadecanol chain. This compound is notable for its unique structure, which combines the aromatic properties of biphenyl with the flexibility and solubility characteristics of polyether chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol typically involves the reaction of a biphenyl derivative with a polyether chain. One common method involves the use of 1-([1,1’-biphenyl]-4-yl)ethan-1-one, which is reacted with a polyether chain under reflux conditions in a mixture of petroleum ether and methanol . The reaction is facilitated by the presence of a base, such as sodium hydride, which deprotonates the hydroxyl group, allowing it to attack the electrophilic carbon of the biphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The biphenyl group can be reduced to form a cyclohexyl derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its solubility and biocompatibility.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol involves its interaction with specific molecular targets. The biphenyl group can interact with aromatic amino acids in proteins, while the polyether chain can form hydrogen bonds with polar residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings linked by a single bond.
Polyethylene glycol (PEG): A polyether compound with similar solubility properties but lacking the aromatic biphenyl group.
Phenoxyethanol: Contains a phenyl group linked to an ethylene glycol chain, similar in structure but shorter and less complex.
Uniqueness
17-[([1,1’-Biphenyl]-4-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol is unique due to its combination of aromatic and polyether characteristics. This dual nature allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Properties
CAS No. |
90213-16-4 |
---|---|
Molecular Formula |
C24H34O7 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(4-phenylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H34O7/c25-10-11-26-12-13-27-14-15-28-16-17-29-18-19-30-20-21-31-24-8-6-23(7-9-24)22-4-2-1-3-5-22/h1-9,25H,10-21H2 |
InChI Key |
CFIRDVJBHIUNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.